Boc-2,5-Dichloro-D-Phenylalanine is a synthetic derivative of the amino acid phenylalanine, characterized by the presence of two chlorine substituents at the 2 and 5 positions of the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily utilized in chemical research and pharmaceutical development due to its unique structural properties, which allow for specific modifications in peptide synthesis and medicinal chemistry applications. The molecular formula of Boc-2,5-Dichloro-D-Phenylalanine is , and its CAS number is 1496312-55-0 .
The synthesis of Boc-2,5-Dichloro-D-Phenylalanine involves several key steps:
Boc-2,5-Dichloro-D-Phenylalanine has several notable applications:
Several compounds share structural similarities with Boc-2,5-Dichloro-D-Phenylalanine:
| Compound Name | Structural Characteristics |
|---|---|
| Boc-2,4-Dichloro-D-Phenylalanine | Chlorine atoms at positions 2 and 4 on the phenyl ring |
| Boc-3,5-Dichloro-D-Phenylalanine | Chlorine atoms at positions 3 and 5 on the phenyl ring |
| Boc-2,6-Difluoro-D-Phenylalanine | Fluorine atoms replacing chlorine at positions 2 and 6 |
Boc-2,5-Dichloro-D-Phenylalanine is unique due to its specific arrangement of chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This structural specificity makes it particularly valuable for designing peptides with tailored properties for pharmaceutical applications .